N'-benzoyl-2-oxochromene-3-carbohydrazide
Overview
Description
N’-Benzoyl-2-oxo-2H-chromene-3-carbohydrazide is a chemical compound with the molecular formula C17H12N2O4 It is a derivative of coumarin, a class of compounds known for their diverse biological activities
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research indicates potential anti-HIV activity, making it a candidate for drug development.
Industry: Its fluorescent properties make it useful in the development of sensors and imaging agents.
Mechanism of Action
Target of Action
The primary target of N’-Benzoyl-2-oxo-2H-chromene-3-carbohydrazide is HIV-1 integrase (IN) . This enzyme plays a crucial role in the life cycle of the HIV-1 virus, making it an attractive target for the development of new drugs .
Mode of Action
N’-Benzoyl-2-oxo-2H-chromene-3-carbohydrazide interacts with HIV-1 IN by binding to the active pocket of the enzyme . This interaction inhibits the enzyme’s activity, thereby preventing the integration of the viral DNA into the host genome .
Biochemical Pathways
The inhibition of HIV-1 IN disrupts the viral replication cycle. Without the ability to integrate its DNA into the host genome, the virus cannot replicate and produce new virions . This disruption of the viral life cycle effectively reduces the viral load and slows down the progression of the disease .
Result of Action
The molecular and cellular effects of N’-Benzoyl-2-oxo-2H-chromene-3-carbohydrazide’s action include the inhibition of HIV-1 IN and the subsequent reduction in viral replication . This leads to a decrease in the viral load, which can slow the progression of HIV/AIDS .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Benzoyl-2-oxo-2H-chromene-3-carbohydrazide typically involves the reaction of 2-oxo-2H-chromene-3-carbohydrazide with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, under reflux conditions. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for N’-Benzoyl-2-oxo-2H-chromene-3-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-Benzoyl-2-oxo-2H-chromene-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce hydroxy derivatives.
Comparison with Similar Compounds
Similar Compounds
N’-Benzoyl-7-(diethylamino)-2-oxo-2H-chromene-3-carbohydrazide: Another coumarin derivative with similar fluorescent properties.
N’-Benzoyl-2-oxo-2H-chromene-3-carbohydrazide derivatives: These compounds have been studied for their potential as HIV-1 integrase inhibitors.
Uniqueness
N’-Benzoyl-2-oxo-2H-chromene-3-carbohydrazide stands out due to its specific combination of a coumarin core with a benzoyl hydrazide group, which imparts unique chemical and biological properties. Its ability to act as a fluorescent probe and potential therapeutic agent highlights its versatility and significance in scientific research.
Properties
IUPAC Name |
N'-benzoyl-2-oxochromene-3-carbohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c20-15(11-6-2-1-3-7-11)18-19-16(21)13-10-12-8-4-5-9-14(12)23-17(13)22/h1-10H,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAFFXZDEXPSNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC3=CC=CC=C3OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601330955 | |
Record name | N'-benzoyl-2-oxochromene-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601330955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49726229 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
142818-66-4 | |
Record name | N'-benzoyl-2-oxochromene-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601330955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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